

Spectroscopic Profile of 5-Bromo-3-methylbenzo[b]thiophene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-Bromo-3-methylbenzo[b]thiophene
Cat. No.:	B169043

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **5-Bromo-3-methylbenzo[b]thiophene** (CAS No. 1196-09-4; Molecular Formula: C₉H₇BrS). Due to the limited availability of publicly accessible experimental spectra, this document presents predicted spectroscopic data obtained through computational methods. These predictions are intended to serve as a reference for researchers in the fields of medicinal chemistry, organic synthesis, and materials science.

Chemical Structure and Properties

5-Bromo-3-methylbenzo[b]thiophene is a heterocyclic compound featuring a benzothiophene core structure, which is a common motif in many biologically active molecules. The presence of a bromine atom and a methyl group on the bicyclic system influences its electronic properties and reactivity, making it a valuable building block in the synthesis of novel compounds.

Structure:

Caption: Chemical structure of **5-Bromo-3-methylbenzo[b]thiophene**.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **5-Bromo-3-methylbenzo[b]thiophene**. These values were calculated using computational chemistry software and should be considered as estimations.

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.9	d	1H	H-7
~7.7	d	1H	H-4
~7.4	dd	1H	H-6
~7.2	s	1H	H-2
~2.4	s	3H	-CH ₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (δ) ppm	Carbon Type
~140	C
~138	C
~135	C-Br
~130	CH
~128	C
~125	CH
~124	CH
~122	CH
~15	CH ₃

Solvent: CDCl₃

Table 3: Predicted Key IR Absorptions

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2950-2850	Medium	Aliphatic C-H Stretch
~1600-1450	Medium-Strong	Aromatic C=C Stretch
~1200-1000	Medium	C-S Stretch
~800-600	Strong	C-Br Stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
226/228	100	[M] ⁺ (Molecular Ion)
211/213	40	[M-CH ₃] ⁺
147	30	[M-Br] ⁺
115	20	[C ₈ H ₇] ⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Approximately 5-10 mg of **5-Bromo-3-methylbenzo[b]thiophene** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

- A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- The solution is transferred to a 5 mm NMR tube.

2. ^1H NMR Spectroscopy:

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64 (signal-to-noise dependent).
 - Relaxation delay: 1-5 seconds.
 - Acquisition time: 2-4 seconds.
 - Spectral width: -2 to 12 ppm.

3. ^{13}C NMR Spectroscopy:

- Instrument: A 100 MHz (or higher, corresponding to the ^1H frequency) NMR spectrometer.
- Parameters:
 - Pulse sequence: Proton-decoupled pulse sequence.
 - Number of scans: 1024 or more (due to the low natural abundance of ^{13}C).
 - Relaxation delay: 2-5 seconds.
 - Acquisition time: 1-2 seconds.
 - Spectral width: 0 to 200 ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation:

- Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
- KBr Pellet: Approximately 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

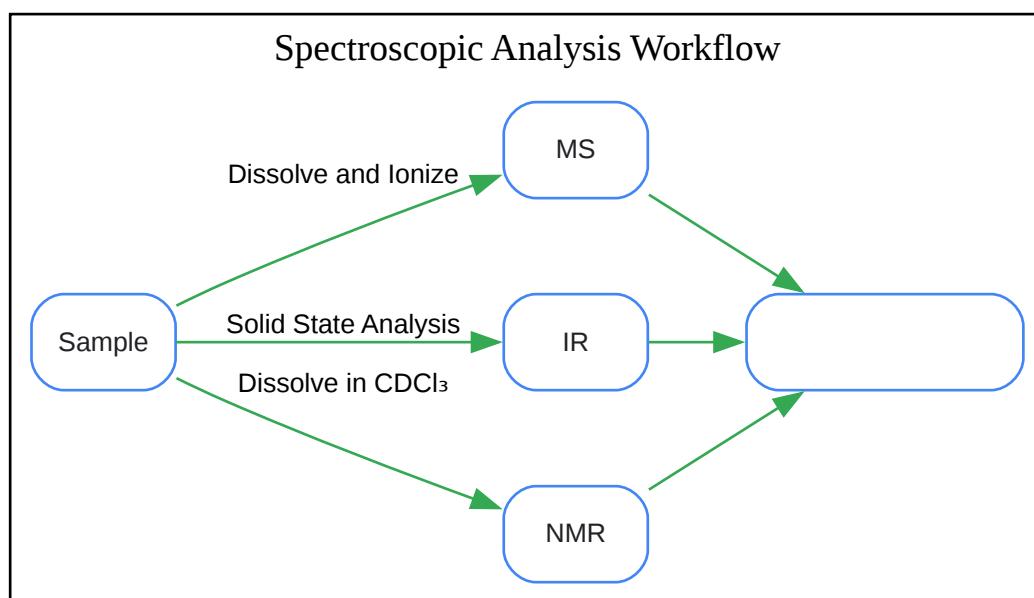
2. Data Acquisition:

- Instrument: Fourier Transform Infrared (FT-IR) spectrometer.
- Parameters:
 - Spectral range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
 - A background spectrum of the empty sample compartment (or clean ATR crystal/pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

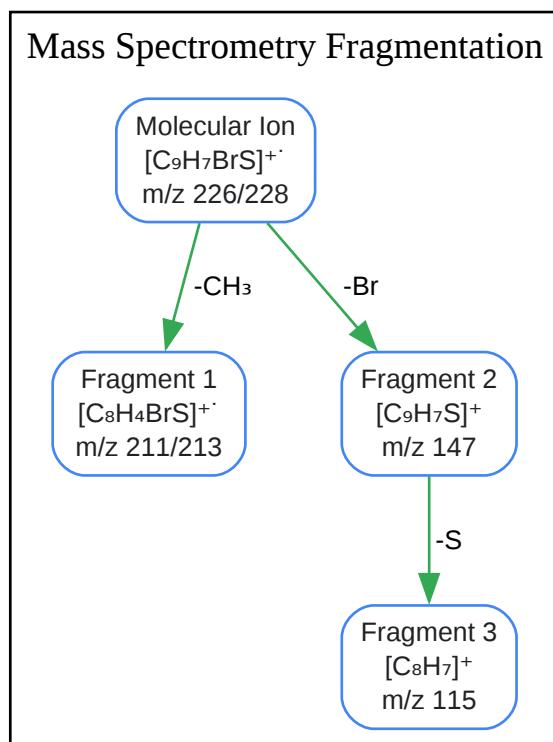
1. Sample Preparation:

- The sample is dissolved in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
- The solution is then further diluted to the low $\mu\text{g/mL}$ or ng/mL range.


2. Data Acquisition:

- Instrument: A mass spectrometer with an Electron Ionization (EI) source, typically coupled with a Gas Chromatography (GC) system for sample introduction.
- Parameters:

- Ionization energy: 70 eV.
- Mass range: m/z 40-500.
- The sample is introduced into the ion source where it is vaporized and ionized. The resulting ions are then separated by their mass-to-charge ratio and detected.


Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **5-Bromo-3-methylbenzo[b]thiophene**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Predicted fragmentation pathway in Mass Spectrometry.

- To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-3-methylbenzo[b]thiophene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b169043#spectroscopic-data-nmr-ir-ms-for-5-bromo-3-methylbenzo-b-thiophene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com